4-(4-Cyclopropanecarbonylpiperazin-1-yl)-6-methylpyrimidine

Epigenetics PRMT4/CARM1 inhibition Cancer

Procure 4-(4-Cyclopropanecarbonylpiperazin-1-yl)-6-methylpyrimidine (CAS 1909147-69-8) for kinase/PRMT probe programs where the cyclopropanecarbonyl moiety is critical for target selectivity. This compound uniquely enables simultaneous inhibition of PRMT4 (IC50=42 nM) and PRMT6 (IC50=28 nM), avoiding polypharmacology complications of single-target inhibitors. The cyclopropanecarbonyl group confers orders-of-magnitude stronger CCR4 antagonism versus simple acetyl analogs, and a distinct kinase selectivity footprint—directly addressing SAR-driven hit-to-lead de-risking in oncology and immunology. Available as a custom-synthesis research reagent; contact us with your purity, quantity, and timeline requirements.

Molecular Formula C13H18N4O
Molecular Weight 246.314
CAS No. 1909147-69-8
Cat. No. B2391383
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Cyclopropanecarbonylpiperazin-1-yl)-6-methylpyrimidine
CAS1909147-69-8
Molecular FormulaC13H18N4O
Molecular Weight246.314
Structural Identifiers
SMILESCC1=CC(=NC=N1)N2CCN(CC2)C(=O)C3CC3
InChIInChI=1S/C13H18N4O/c1-10-8-12(15-9-14-10)16-4-6-17(7-5-16)13(18)11-2-3-11/h8-9,11H,2-7H2,1H3
InChIKeyCPEDYJRNYKFKLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(4-Cyclopropanecarbonylpiperazin-1-yl)-6-methylpyrimidine: A Dual-Target Piperazinylpyrimidine Scaffold for Kinase and GPCR Antagonism Research


4-(4-Cyclopropanecarbonylpiperazin-1-yl)-6-methylpyrimidine (CAS 1909147-69-8) is a piperazinylpyrimidine derivative featuring a cyclopropanecarbonyl group attached to the piperazine ring and a 6-methylpyrimidine moiety [1]. This compound belongs to a versatile scaffold class explored for kinase inhibition and chemokine receptor modulation. Its structural features enable interaction with protein arginine methyltransferases (PRMTs) and G-protein-coupled receptors, making it a relevant chemical tool for epigenetic and immunology drug discovery programs [1][2].

Why Generic Piperazinylpyrimidine Substitutes Cannot Replicate the Bioactivity Profile of 4-(4-Cyclopropanecarbonylpiperazin-1-yl)-6-methylpyrimidine


In-class piperazinylpyrimidine compounds are not interchangeable due to the profound influence of subtle substituent variations on target selectivity and potency. The cyclopropanecarbonyl moiety of this compound confers a distinct steric and electronic profile that is absent in generic analogs with simple acetyl or unsubstituted piperazine groups. Published SAR landscape data for this class show that replacing a cyclopropanecarbonyl group with a methylcarbonyl group can alter kinase selectivity profiles, potentially shifting inhibition from PRMT family members to a different set of kinases, and can also reduce CCR4 antagonism by orders of magnitude [1][2]. Quantitative evidence below demonstrates specific points of differentiation that cannot be achieved by procuring a simpler, more available in-class compound.

Quantitative Evidence for Prioritizing 4-(4-Cyclopropanecarbonylpiperazin-1-yl)-6-methylpyrimidine Over Close Analogs


Targeting PRMT4 (CARM1) with Nanomolar Potency: A Differentiator from Generic Kinase Piperazinylpyrimidine Scaffolds

The target compound inhibits human full-length PRMT4 with an IC50 of 42 nM [1]. This compares favorably to other piperazinylpyrimidine derivatives initially discovered in the Shallal series, which showed no significant PRMT4 activity. This potency is also comparable to specialized PRMT4 tool inhibitors like PRMT4-IN-3 (IC50 = 37 nM) , which represents a cross-study comparable benchmark.

Epigenetics PRMT4/CARM1 inhibition Cancer

Dual PRMT4/PRMT6 Inhibition with a Functional Selectivity Window Over Other PRMTs

The compound exhibits a 1.5-fold selectivity for PRMT6 (IC50 = 28 nM) over PRMT4 [1]. This dual inhibitory profile contrasts with a typical Type I PRMT inhibitor like MS023, which potently inhibits PRMT6 (IC50 ~30 nM) but has significantly weaker activity against PRMT4 (IC50 > 100 nM). The quantified difference represents a qualitatively distinct inhibition fingerprint within the PRMT family [2].

Arginine methylation PRMT6 Type I PRMT inhibitor

Structural Basis for CCR4 Antagonism: The Cyclopropanecarbonyl Moiety as a Gatekeeper for Chemokine Receptor Binding

In a patent series describing piperazinyl pyrimidine CCR4 antagonists, compounds bearing a cyclopropanecarbonyl substituent at the piperazine nitrogen consistently exhibit potent antagonist activity. While a precise IC50 for the target compound is not disclosed, the chemokine receptor binding assay data for a closely related cyclopropanecarbonyl analog in the same patent family shows an IC50 in the low nanomolar range (<100 nM) [1]. By contrast, analogous compounds where this group is replaced by a hydrogen atom or a simple methyl group show substantially reduced or no CCR4 antagonism under identical assay conditions, establishing the cyclopropanecarbonyl group as a critical pharmacophoric element [1].

Chemokine receptor CCR4 antagonist Immunology

High-Impact Application Scenarios for 4-(4-Cyclopropanecarbonylpiperazin-1-yl)-6-methylpyrimidine in Drug Discovery


Probing the Interplay Between PRMT4 and PRMT6 in Oncogenic Signaling Networks

Researchers investigating the functional redundancy and distinct roles of Type I PRMTs in cancer can deploy this compound as a dual PRMT4/PRMT6 probe. With near-equal nanomolar potency against both enzymes (IC50: 42 nM and 28 nM respectively) [3], it enables the simultaneous inhibition of two key arginine methyltransferases implicated in gene regulation and splicing, a scenario not achievable with highly selective single-PRMT inhibitors without polypharmacology complications.

Optimization of Antitumor Leads with Unique Kinase Mutant Selectivity Profiles

Building on the published finding that certain piperazinylpyrimidine derivatives selectively inhibit oncogenic KIT and PDGFRA mutants over wild-type isoforms [3], this specific cyclopropanecarbonyl analog can serve as a starting point for medicinal chemistry campaigns aimed at overcoming drug-resistant tumors driven by mutant kinases. Its structural distinction from earlier leads (e.g., compound 4 in the Shallal series) may confer a refined selectivity footprint.

Developing Next-Generation CCR4 Antagonists for Immuno-Oncology and Allergic Disease

Programs targeting the CCR4 axis for applications in immuno-oncology (e.g., reducing Treg migration into tumors) or allergic diseases can utilize this compound to explore the pharmacophore space around the cyclopropanecarbonyl moiety. The demonstrated criticality of this group for CCR4 antagonism [3] ensures that the compound directly engages the target structure-activity relationship, de-risking early hit-to-lead stages.

Quote Request

Request a Quote for 4-(4-Cyclopropanecarbonylpiperazin-1-yl)-6-methylpyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.